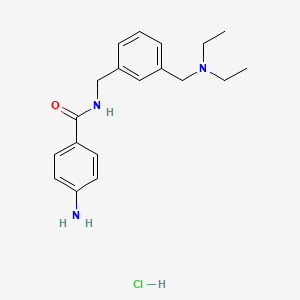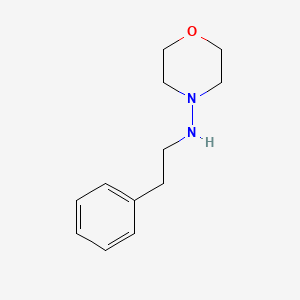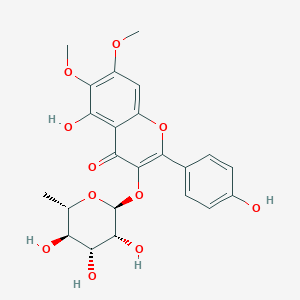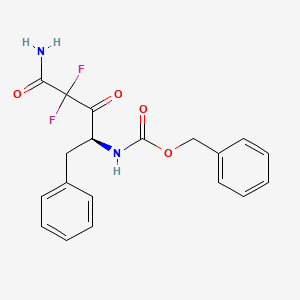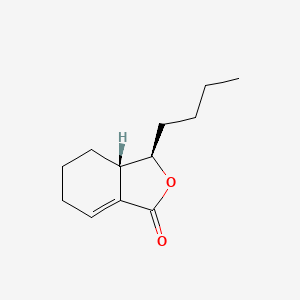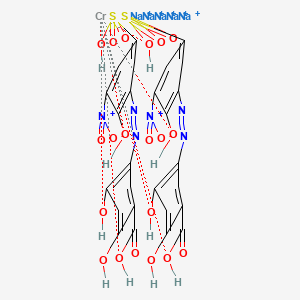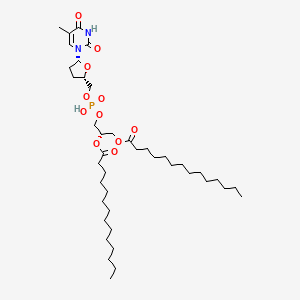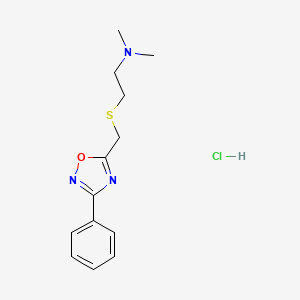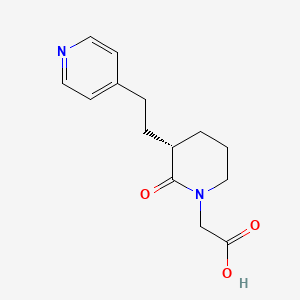
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3S)-: A stereoisomer with similar structural features but different spatial arrangement.
2-Oxo-3-(2-(3-pyridinyl)ethyl)-1-piperidineacetic acid: A compound with a pyridine ring at a different position.
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidinepropanoic acid: A compound with an extended carbon chain.
Uniqueness
The uniqueness of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- lies in its specific structural configuration, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
172649-75-1 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-[(3R)-2-oxo-3-(2-pyridin-4-ylethyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)10-16-9-1-2-12(14(16)19)4-3-11-5-7-15-8-6-11/h5-8,12H,1-4,9-10H2,(H,17,18)/t12-/m0/s1 |
InChI Key |
XDJQLJZNNOKIIU-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)CC(=O)O)CCC2=CC=NC=C2 |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(=O)O)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)


